molecular formula C17H19N3O3S B2993798 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide CAS No. 2361892-64-8

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide

Cat. No. B2993798
CAS RN: 2361892-64-8
M. Wt: 345.42
InChI Key: SJYYRMLKCDVIBP-UHFFFAOYSA-N
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Description

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide, also known as CPS, is a chemical compound that has been widely used in scientific research. CPS is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes.

Mechanism of Action

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a potent and selective inhibitor of a specific enzyme, which is a member of the serine/threonine protein kinase family. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide binds to the ATP-binding site of this enzyme and prevents its activity. This inhibition leads to the suppression of various biological processes that are regulated by this enzyme, such as cell proliferation and survival.
Biochemical and Physiological Effects
6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses angiogenesis. In vivo studies have shown that 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has anti-tumor activity in various mouse models of cancer. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is also stable and easy to handle, which makes it suitable for use in high-throughput screening assays. However, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide also has limited selectivity against other kinases, which can lead to off-target effects.

Future Directions

There are several future directions for the use of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in scientific research. One potential direction is the development of more potent and selective inhibitors of the target enzyme. Another direction is the identification of new biological processes that are regulated by this enzyme. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide can also be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Finally, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide can be used in the development of new therapeutic agents for the treatment of cancer, cardiovascular diseases, and neurological disorders.
Conclusion
In conclusion, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a valuable tool for studying the role of a specific enzyme in various biological processes. It has been widely used in scientific research and has demonstrated significant biochemical and physiological effects. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in scientific research, including the development of more potent and selective inhibitors, the identification of new biological processes, and the development of new therapeutic agents.

Synthesis Methods

The synthesis of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide involves the reaction of 2-(propoxymethyl)benzylamine with 6-cyano-3-pyridinesulfonic acid chloride. The resulting product is then purified using column chromatography to obtain 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide in its pure form. This synthesis method has been optimized to produce high yields of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide with high purity.

Scientific Research Applications

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of a specific enzyme, which is involved in various biological processes such as cell proliferation, apoptosis, and angiogenesis. 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide has been used to study the role of this enzyme in cancer, cardiovascular diseases, and neurological disorders. It has also been used in drug discovery and development to identify potential therapeutic targets.

properties

IUPAC Name

6-cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-9-23-13-15-6-4-3-5-14(15)11-20-24(21,22)17-8-7-16(10-18)19-12-17/h3-8,12,20H,2,9,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYYRMLKCDVIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1CNS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide

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